molecular formula C19H21FN4O2 B12231636 3-Cyclopropyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12231636
M. Wt: 356.4 g/mol
InChI Key: XJEMZVAMQIMIFA-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a pyridazine ring, and a pyrrolidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclopropyl Group: This step typically involves the use of cyclopropyl-containing reagents under controlled conditions to ensure the correct attachment to the pyridazine ring.

    Attachment of the Pyrrolidine Moiety: This step involves the reaction of the pyridazine intermediate with a pyrrolidine derivative, often under basic conditions to facilitate the nucleophilic substitution.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the pyrrolidine moiety, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-6-{[1-(5-chloro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
  • 3-Cyclopropyl-6-{[1-(5-bromo-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Uniqueness

3-Cyclopropyl-6-{[1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone

InChI

InChI=1S/C19H21FN4O2/c1-12-15(20)4-5-17(21-12)19(25)24-9-8-13(10-24)11-26-18-7-6-16(22-23-18)14-2-3-14/h4-7,13-14H,2-3,8-11H2,1H3

InChI Key

XJEMZVAMQIMIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4)F

Origin of Product

United States

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